molecular formula C22H27ClN2O2 B11331015 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide

Cat. No.: B11331015
M. Wt: 386.9 g/mol
InChI Key: CIEOKLNBSHYFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 2-chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorinated benzene derivative reacts with an appropriate nucleophile.

    Formation of the benzamide core: This involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methoxybenzamide

InChI

InChI=1S/C22H27ClN2O2/c1-27-18-10-8-9-17(15-18)22(26)24-16-21(19-11-4-5-12-20(19)23)25-13-6-2-3-7-14-25/h4-5,8-12,15,21H,2-3,6-7,13-14,16H2,1H3,(H,24,26)

InChI Key

CIEOKLNBSHYFQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.